2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c1-18-12-7-10-5-3-2-4-9(10)6-11(12)14-17-16-13(8-15)19-14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKBRJKOBPMPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C3=NN=C(O3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxynaphthalene-2-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in suitable solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxadiazoles with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced oxadiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities. Here are some key findings regarding the applications of 2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole:
Antimicrobial Activity
Studies have demonstrated that oxadiazole derivatives possess significant antibacterial properties. For instance:
- The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as gentamicin .
Anticancer Potential
The unique structure of 2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole suggests potential anticancer activity:
- Preliminary assays indicate that it may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Antioxidant Properties
The antioxidant capacity of oxadiazole derivatives has been explored in various studies:
- Compounds similar to 2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole have exhibited significant free radical scavenging activity .
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the biological evaluation of oxadiazole derivatives:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- This may enhance binding affinity in hydrophobic protein pockets.
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., -CF₃ in or -Cl in ), which alter the oxadiazole ring’s electron density and reactivity.
- Chloromethyl Flexibility : The chloromethyl group enables nucleophilic substitution reactions, a feature exploited in derivatives like N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine anticancer precursors .
Biological Activity
The compound 2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities and potential applications in medicinal chemistry. Characterized by a unique combination of a chloromethyl group and a methoxynaphthalene moiety, this compound has garnered attention for its pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H11ClN2O2 |
| Molecular Weight | 274.71 g/mol |
| IUPAC Name | 2-(chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The structure of this compound includes a five-membered oxadiazole ring that contributes to its biological activity through various mechanisms, including interaction with specific biological targets.
- Anticancer Activity : Compounds containing the oxadiazole ring have been extensively studied for their anticancer properties. The unique structure of 2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole may enhance its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell growth and survival .
- Antimicrobial Properties : Similar oxadiazole derivatives have demonstrated significant antimicrobial activity against various pathogens. The presence of the chloromethyl group may enhance the compound's ability to penetrate microbial membranes .
- Anti-inflammatory Effects : Research indicates that oxadiazole derivatives can exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole is influenced by its structural components. The following table summarizes the SAR findings related to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | Methoxy group; lacks chloromethyl | Anticancer activity |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amide | Fluorophenyl group; amide functionality | Antimicrobial properties |
| 5-(Naphthalen-1-yl)-1,3,4-oxadiazol | Naphthalene moiety; no chloromethyl | Potential VEGFR inhibitors |
The combination of chloromethyl and methoxy substituents on the naphthalene ring may enhance solubility and improve interactions with biological targets compared to other derivatives.
Anticancer Studies
A study published in MDPI highlighted the synthesis and evaluation of various oxadiazole derivatives for their cytotoxic effects against different cancer cell lines. Notably, compounds similar to 2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Flow cytometry analysis revealed that these compounds induced apoptosis in a dose-dependent manner .
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity. A comparative study indicated that derivatives with similar structures to 2-(Chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole were effective against both Gram-positive and Gram-negative bacteria. The presence of the chloromethyl group was identified as a key factor enhancing membrane permeability and subsequent antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(chloromethyl)-5-(3-methoxynaphthalen-2-yl)-1,3,4-oxadiazole?
- Methodological Answer : The compound can be synthesized via cyclization reactions using chloroacetic acid and appropriate hydrazide precursors in phosphoryl chloride (POCl₃) under reflux conditions (5–6 hours). Purification is typically achieved via column chromatography with a hexane:EtOAc (7:1) solvent system, yielding moderate to high purity . Alternative routes involve nucleophilic displacement of the chloromethyl group with functionalized aryl or heteroaryl substituents, as demonstrated in analogous oxadiazole syntheses .
Q. How is this compound characterized spectroscopically to confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) typically resonates at δ ~5.09–5.15 ppm (¹H) and δ ~33 ppm (¹³C). Aromatic protons from the 3-methoxynaphthalene moiety appear as multiplet signals between δ 7.2–8.3 ppm .
- IR Spectroscopy : Key peaks include C=N (1600–1650 cm⁻¹), C-O-C (oxadiazole ring, ~1250 cm⁻¹), and OMe (2830–2950 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the exact mass (calculated via tools like ChemDraw) .
Q. What is the reactivity profile of the chloromethyl group in this compound?
- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution reactions with amines (e.g., benzylamine, cyclohexylamine) to form aminomethyl derivatives. Reactions are typically conducted in anhydrous ether or THF at room temperature, yielding hydrochlorides after acid workup . For azide derivatives, treatment with NaN₃ in DMF or DMSO facilitates SN2 displacement .
Advanced Research Questions
Q. How can computational modeling predict the biological or material properties of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., glycogen phosphorylase b). Optimize ligand poses using force fields (AMBER/CHARMM) and validate with experimental Ki values from analogous oxadiazole-triazole hybrids .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity or scintillation efficiency in material science applications .
Q. How can researchers resolve contradictions in pharmacological or spectroscopic data across studies?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., 2-(benzo[b]thiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole) to identify shifts influenced by substituent effects .
- Dose-Response Assays : For pharmacological inconsistencies, conduct enzyme inhibition assays (e.g., IC₅₀/Ki determinations) under standardized conditions. Compare results with derivatives like 2-phenyl-5-[1-(β-D-glucopyranosyl)-1,2,3-triazol-4-yl]-1,3,4-oxadiazole (Ki = 854 μM) .
Q. What advanced applications exist for this compound in material science?
- Methodological Answer :
- Scintillator Design : Incorporate the compound as a primary dopant in polymer matrices (e.g., polystyrene) for radiation detection. Test luminescence efficiency using gamma-ray sources and compare with benchmarks like PBD or B-PBD .
- Crystallography : Grow single crystals via slow evaporation (acetone/EtOH) and analyze X-ray diffraction data to determine bond lengths/angles, as done for 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
